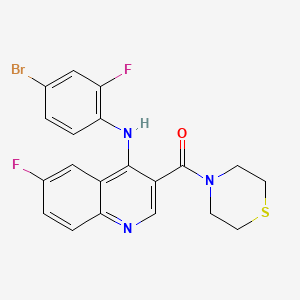
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H16BrF2N3OS and its molecular weight is 464.33. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone represents a class of compounds that have been explored for various scientific research applications, including the synthesis and characterization of related compounds for potential therapeutic applications. For instance, the synthesis and antitumor activity of structurally similar compounds, such as 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, have been studied, showing distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). This suggests the potential for compounds in this family to contribute to cancer research and treatment.
Antioxidant Properties
The antioxidant properties of methanone derivatives have also been investigated. For example, the synthesis and antioxidant activities of derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives have shown effective antioxidant power, suggesting that similar compounds might hold promise as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antibacterial Activities
Fluoroquinolones, including compounds with similar structures to the one , have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has demonstrated significant potency, suggesting the potential antibacterial application of related compounds (Kuramoto et al., 2003).
Cytotoxic Activity and Fluorescence Properties
The synthesis, cytotoxic activity, and fluorescence properties of novel 3-hydroxyquinolin-4(1H)-ones have been explored, indicating that these compounds exhibit cytotoxic activity against various cancer cell lines and possess unique fluorescence properties (Kadrić et al., 2014). This highlights the potential of such compounds for use in cancer research and as fluorescent probes in biomedical analysis.
Anticancer Agents
Research on α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown that these compounds exhibit moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to known anticancer agents. This underscores the potential of (4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone derivatives as novel anticancer agents (Fang et al., 2016).
properties
IUPAC Name |
[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF2N3OS/c21-12-1-3-18(16(23)9-12)25-19-14-10-13(22)2-4-17(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODXFKDOXXCEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

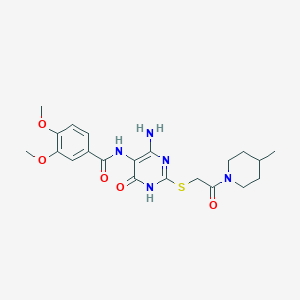
![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)
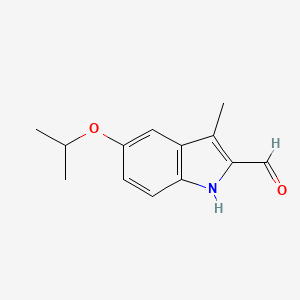
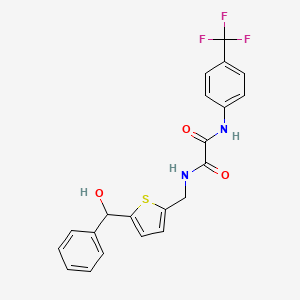
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)
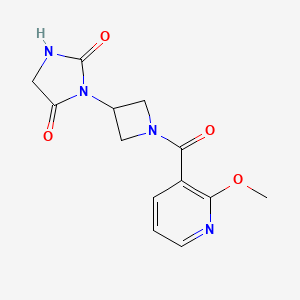
![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)
![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)
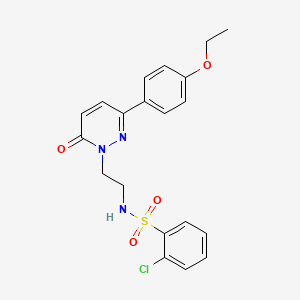
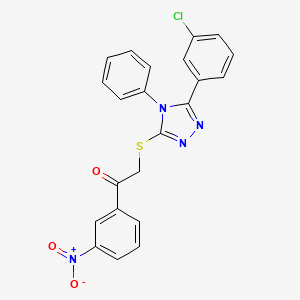
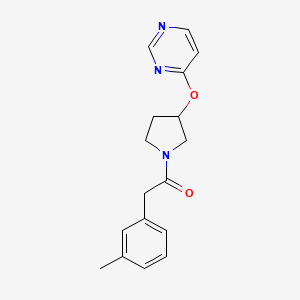
![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)
![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)